molecular formula C39H63N9O14S B8104150 PC-Biotin-PEG4-PEG3-Azide

PC-Biotin-PEG4-PEG3-Azide

Cat. No.: B8104150
M. Wt: 914.0 g/mol
InChI Key: APXHNGAQDHMBFB-OITTVKJVSA-N
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Description

PC-Biotin-PEG4-PEG3-Azide is a cleavable polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound contains a biotin moiety and an azide group, making it a versatile reagent in click chemistry. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups, forming stable triazole linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

PC-Biotin-PEG4-PEG3-Azide is synthesized through a series of chemical reactions involving the conjugation of biotin, polyethylene glycol units, and an azide group. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

PC-Biotin-PEG4-PEG3-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stable triazole linkages, which are used in various applications, including the synthesis of antibody-drug conjugates and bioconjugation .

Mechanism of Action

PC-Biotin-PEG4-PEG3-Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The biotin moiety allows for specific binding to streptavidin, enabling the capture and detection of biomolecules. The polyethylene glycol spacer provides flexibility and solubility, enhancing the overall performance of the conjugate .

Properties

IUPAC Name

1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H63N9O14S/c1-29(62-39(52)42-10-14-57-18-22-60-23-19-58-15-11-44-47-40)31-26-30(6-7-33(31)48(53)54)27-43-36(50)8-12-55-16-20-59-24-25-61-21-17-56-13-9-41-35(49)5-3-2-4-34-37-32(28-63-34)45-38(51)46-37/h6-7,26,29,32,34,37H,2-5,8-25,27-28H2,1H3,(H,41,49)(H,42,52)(H,43,50)(H2,45,46,51)/t29?,32-,34-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXHNGAQDHMBFB-OITTVKJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H63N9O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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